





Compound of Interest

Compound Name: MS67

Cat. No.: B10831991

For Researchers, Scientists, and Drug Development Professionals

Abstract

WD40-repeat-containing protein 5 (WDR5) is a critical scaffolding protein implicated in the pathogenesis of various cancers, including mixed-lineage I cellular activity, and detailed protocols for its application in research settings.

Introduction

WDR5 plays a pivotal role in gene regulation by acting as a core component of the MLL/SET1 histone H3 lysine 4 (H3K4) methyltransferase complex

Given the multifaceted role of WDR5 in cancer, significant efforts have been directed towards developing inhibitors that disrupt its protein-protein inter

MS67 was developed through a structure-based design approach to be a highly potent and selective WDR5 degrader.[1] It is a heterobifunctional mo

Mechanism of Action

MS67 functions by hijacking the cellular ubiquitin-proteasome system to induce the degradation of WDR5. The process can be summarized in the foll

- Ternary Complex Formation: MS67 simultaneously binds to WDR5 and the VHL E3 ubiquitin ligase, forming a ternary complex.[1]
- Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine re
- Proteasomal Degradation: The polyubiquitinated WDR5 is then recognized and degraded by the 26S proteasome.
- Catalytic Cycle: MS67 is released after the degradation of WDR5 and can engage in another cycle of binding and degradation, acting as a catalyst

This mechanism of action is highly efficient, allowing for the potent and sustained depletion of cellular WDR5 levels at low nanomolar concentrations.

```
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}
Materials:
 AML cell lines (e.g., MV4;11)
 MS67
 Formaldehyde
 Glycine
 ChIP lysis buffer, wash buffers, and elution buffer
```



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An	ti-H3K4me3 antibody
• Pr	otein A/G magnetic beads
• RN	ase A and Proteinase K
	A purification kit
• NG	S library preparation kit
	xt-generation sequencer
Prod	cedure:
• Ce	ll Treatment and Crosslinking:
0	Treat cells with MS67 or vehicle control.



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$^{\circ}$ Crosslink protein-DNA complexes with 1% formaldehyde for 10 minutes at room temperature.
o Quench the reaction with glycine.
Chromatin Preparation:
° Lyse cells and isolate nuclei.
0
Resuspend nuclei in ChIP lysis buffer and sonicate to shear chromatin to an average size of 200-500 bp.
Immunoprecipitation:
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C.
• Add Protein A/G magnetic beads and incubate for 2 hours to capture the antibody-chromatin complexes.

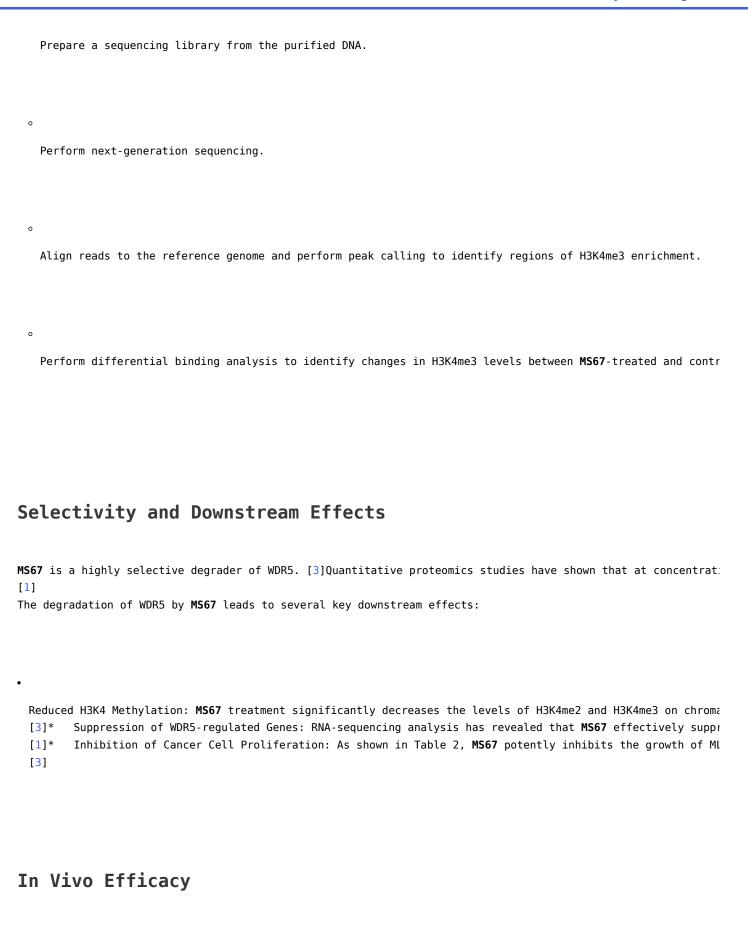






° Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.
• DNA Purification:
° Elute the chromatin from the beads.
° Reverse the crosslinks by incubating at 65°C overnight with NaCl.
° Treat with RNase A and Proteinase K.
° Purify the DNA using a DNA purification kit.
•
Sequencing and Analysis:
0

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The anti-tumor activity of **MS67** has been evaluated in a mouse xenograft model of MLL-rearranged AML. [3]As sur [3]

Conclusion

MS67 is a powerful and selective chemical probe for the targeted degradation of WDR5. Its ability to potently

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References

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- 2. researchgate.net [researchgate.net]
- 3. A selective WDR5 degrader inhibits acute myeloid leukemia in patient-derived mouse models PMC [pmc.ncbi.nlm.nih.gov]
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